molecular formula C13H11ClN2O2 B14213207 (3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone CAS No. 832712-10-4

(3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone

Cat. No.: B14213207
CAS No.: 832712-10-4
M. Wt: 262.69 g/mol
InChI Key: HFZAEDCXJUVGRZ-UHFFFAOYSA-N
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Description

(3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone is a chemical compound known for its unique structure and properties It is composed of a pyridazine ring substituted with a chlorine atom and a methyl group, along with a methoxyphenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone typically involves the reaction of 3-chloro-6-methylpyridazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The methanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Substituted pyridazine derivatives.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

(3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-6-methylpyridazin-4-yl)(2-hydroxyphenyl)methanone
  • (3-Chloro-6-methylpyridazin-4-yl)(2-ethoxyphenyl)methanone
  • (3-Chloro-6-methylpyridazin-4-yl)(2-methylphenyl)methanone

Uniqueness

(3-Chloro-6-methylpyridazin-4-yl)(2-methoxyphenyl)methanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions. This structural feature can affect its chemical properties, such as solubility and stability, as well as its biological activity.

Properties

CAS No.

832712-10-4

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

(3-chloro-6-methylpyridazin-4-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C13H11ClN2O2/c1-8-7-10(13(14)16-15-8)12(17)9-5-3-4-6-11(9)18-2/h3-7H,1-2H3

InChI Key

HFZAEDCXJUVGRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C(=O)C2=CC=CC=C2OC

Origin of Product

United States

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